molecular formula C23H24N6O3S B2531747 N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189919-65-0

N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2531747
CAS No.: 1189919-65-0
M. Wt: 464.54
InChI Key: YFTVXCNFBYWYKO-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 2-methoxy-5-methylphenylamine, thiomorpholine, and various reagents to construct the triazoloquinoxaline core. Common reaction conditions may involve:

    Condensation reactions: to form the triazoloquinoxaline ring.

    Amidation reactions: to attach the acetamide group.

    Oxidation and reduction steps: to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvent selection: to improve solubility and reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by:

    Inhibiting enzyme activity: .

    Binding to receptors: and altering signal transduction.

    Interfering with DNA or RNA synthesis: .

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinoxaline derivatives: Compounds with similar core structures.

    Thiomorpholine-containing compounds: Compounds with thiomorpholine moieties.

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3S/c1-15-7-8-19(32-2)17(13-15)24-20(30)14-28-23(31)29-18-6-4-3-5-16(18)25-21(22(29)26-28)27-9-11-33-12-10-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTVXCNFBYWYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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